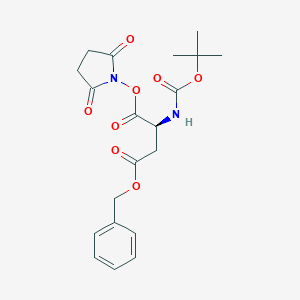

Boc-Asp(OBzl)-OSu

説明

“Boc-Asp(OBzl)-OSu” is a chemical compound used in peptide synthesis . It is a derivative of aspartic acid, an amino acid, and is used for the introduction of aspartic acid residues by Boc SPPS .

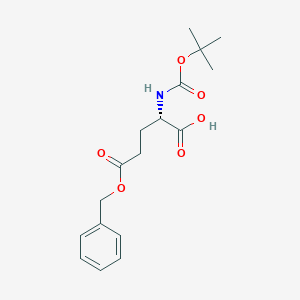

Synthesis Analysis

“Boc-Asp(OBzl)-OSu” is synthesized through Boc solid-phase peptide synthesis . The process involves the reaction of Boc-L-aspartic acid 1-benzyl ester .

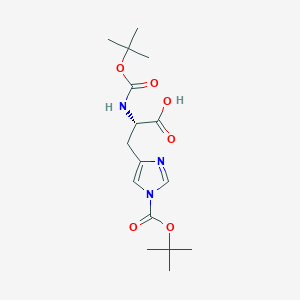

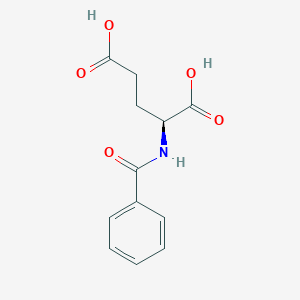

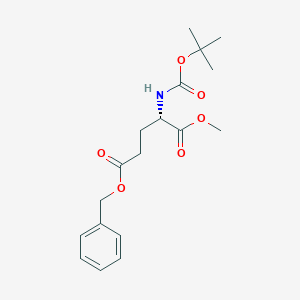

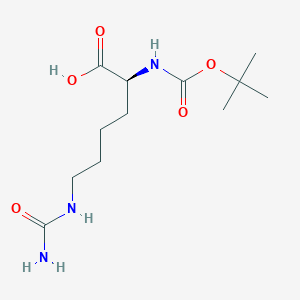

Molecular Structure Analysis

The molecular formula of “Boc-Asp(OBzl)-OSu” is C16H21NO6 . It has a molecular weight of 323.34 g/mol . The structure of the compound includes a benzyl ester group attached to the aspartic acid residue .

Chemical Reactions Analysis

“Boc-Asp(OBzl)-OSu” is involved in Boc solid-phase peptide synthesis . The compound reacts with other amino acids to form peptides, which are chains of amino acids linked by peptide bonds .

Physical And Chemical Properties Analysis

“Boc-Asp(OBzl)-OSu” appears as a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) . The optical rotation α 25/D (c=1 in methanol) is between -25.5 and -20.5 degrees .

科学的研究の応用

Transesterification and Amide Cis-Trans Isomerization : Niklas et al. (2007) explored the reactivity of Boc-Asp-OBzl in the context of transesterification and amide cis-trans isomerization. Their study highlighted the compound's utility in understanding the coordination and reactivity of different carbonyl groups in the presence of metal ions like Cd and Zn (Niklas, Zahl, & Alsfasser, 2007).

Peptide Cross-Linking and Conjugation : Shimohigashi et al. (1989) demonstrated the use of Boc-Asp(OBzl)-containing tripeptide amides in the creation of cross-linked dimeric peptides. These were then used for receptor affinity purification, showcasing its potential in peptide dimerization and bioconjugation processes (Shimohigashi, Kodama, Waki, & Costa, 1989).

Synthesis of Isosteres of Peptides : Tong et al. (1990) utilized Boc-Asp-OBzl in the synthesis of peptide isosteres, specifically in the formation of Boc-Abu(PO3Me2)-O t -Bu and Boc-Abu(PO3Me2)-OH. This application is crucial in the development of peptide-based pharmaceuticals and biological research (Tong, Perich, & Johns, 1990).

Peptide-Cellulose Conjugate Synthesis : Devarayan et al. (2013) described the synthesis of peptide-cellulose conjugates using Boc-Asp(OBzl)-Ser(PO3Ph2), highlighting its role in the development of novel biocompatible materials and its application in biotechnology (Devarayan, Hachisu, Araki, & Ohkawa, 2013).

Development of Highly Sensitive Substrates for Proteases : Kawabata et al. (1988) synthesized peptide amides containing Boc-Asp(OBzl) for use as substrates in studying blood-clotting proteases and trypsin. This research aids in the understanding of enzyme specificity and kinetics, important in medical research and drug development (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).

Safety and Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of "Boc-Asp(OBzl)-OSu" . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

作用機序

Target of Action

Boc-Asp(OBzl)-OSu, also known as Boc-L-aspartic acid 1-benzyl ester , is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized .

Mode of Action

Boc-Asp(OBzl)-OSu acts as a protecting group for the aspartic acid amino acid residues during Boc solid-phase peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) is an important factor in its use in peptide synthesis .

Result of Action

The use of Boc-Asp(OBzl)-OSu in peptide synthesis results in the successful incorporation of aspartic acid residues into the peptide chain with the desired sequence . This allows for the synthesis of complex peptides and proteins for use in various biological and medical applications .

Action Environment

The efficacy and stability of Boc-Asp(OBzl)-OSu can be influenced by various environmental factors. For instance, it should be stored below +30°C to maintain its stability . Additionally, it should be handled with appropriate personal protective equipment to prevent direct contact with skin and eyes .

特性

IUPAC Name |

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEULITJLZYZYPU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542775 | |

| Record name | 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13798-75-9 | |

| Record name | 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

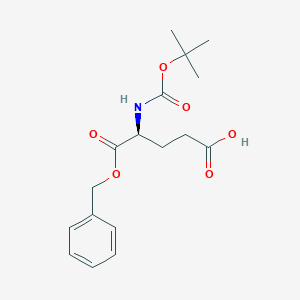

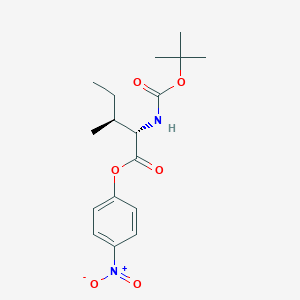

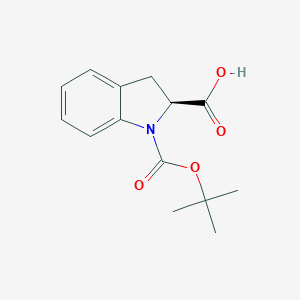

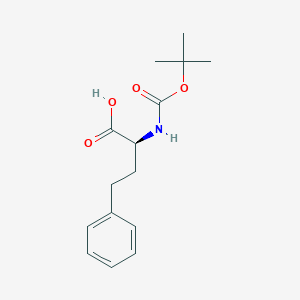

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)